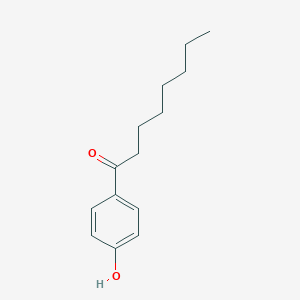

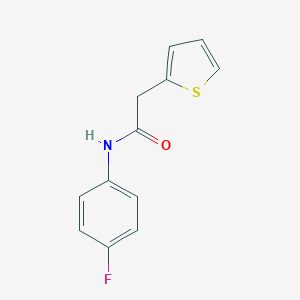

![molecular formula C14H13NO5S B472552 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 63421-69-2](/img/structure/B472552.png)

4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

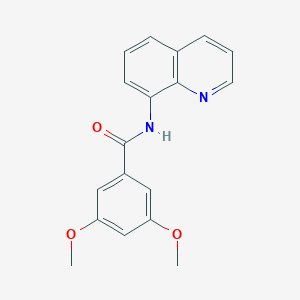

4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound . The molecular formula of this compound is C14H13NO4S . It has an average mass of 291.322 Da and a monoisotopic mass of 291.056519 Da .

Molecular Structure Analysis

The molecular structure of 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid consists of a benzoic acid group attached to a methoxyphenylsulfonyl amino group .Physical And Chemical Properties Analysis

4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Applications

Specific Scientific Field

Summary of the Application

Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, similar to the requested compound, have been synthesized and tested for antimicrobial action against bacterial and fungal strains, as well as for antioxidant activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC .

Results or Outcomes

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .

Synthesis of Biologically Active Compounds

Specific Scientific Field

Summary of the Application

Pyrrole subunit, which can be part of the structure of the requested compound, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Methods of Application or Experimental Procedures

Various tactical approaches are used to synthesize pyrrole and pyrrole containing analogs .

Results or Outcomes

The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Proteomics Research

Specific Scientific Field

Summary of the Application

“4-{[(4-Methoxyphenyl)sulfonyl]amino}methyl)-benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research would depend on the particular experiment being conducted .

Results or Outcomes

The outcomes of using this compound in proteomics research would also depend on the specific experiment .

Synthesis of 1,3,5-Triazine Derivatives

Specific Scientific Field

Summary of the Application

Compounds similar to “4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid” have been used in the synthesis of 1,3,5-triazine derivatives .

Methods of Application or Experimental Procedures

The synthesis involved replacing the two chloride ions of a similar compound with two equivalents of various amines. The reaction proceeded at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .

Results or Outcomes

The synthesis resulted in a series of 1,3,5-triazine derivatives .

Synthesis of Biologically Active Compounds

Summary of the Application

4-aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities . In this study, they combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step .

Methods of Application or Experimental Procedures

Various tactical approaches are used to synthesize these biologically active compounds .

Eigenschaften

IUPAC Name |

4-[(4-methoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-20-12-6-8-13(9-7-12)21(18,19)15-11-4-2-10(3-5-11)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMKGVOKGQWPCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

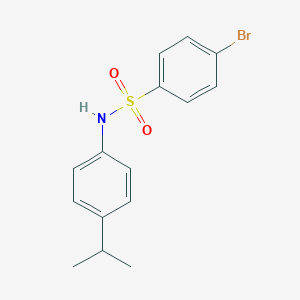

![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)

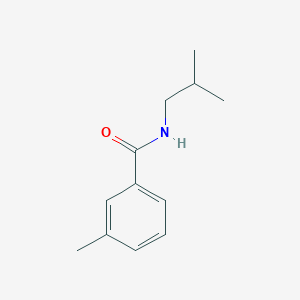

![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)

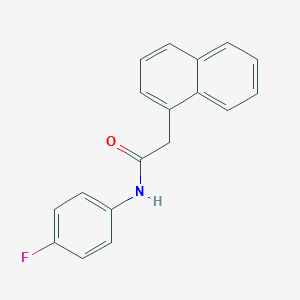

![4-[(5-Bromo-2-furoyl)amino]benzoic acid](/img/structure/B472603.png)

![3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid](/img/structure/B472605.png)